molecular formula C18H26IO2- B038070 4-Iodophenyllaurate CAS No. 119764-79-3

4-Iodophenyllaurate

Cat. No.: B038070
CAS No.: 119764-79-3
M. Wt: 400.3 g/mol
InChI Key: CHFZBORWSNHVCM-UHFFFAOYSA-M
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Description

4-Iodophenyllaurate is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is a derivative of laurate, a long-chain fatty acid, and contains an iodine atom attached to a phenyl ring. In

Mechanism of Action

The mechanism of action of 4-iodophenyllaurate involves its interaction with ion channels and G protein-coupled receptors. This compound binds to specific sites on these proteins, resulting in the modulation of their activity. The exact mechanism of action of this compound is still under investigation, and further research is needed to fully understand its effects on ion channels and G protein-coupled receptors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of TRPM8 channels, resulting in a decrease in thermoregulation and pain sensation. Additionally, this compound has been shown to modulate the activity of G protein-coupled receptors, resulting in changes in neurotransmission and hormone signaling. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

4-Iodophenyllaurate has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit the activity of ion channels and G protein-coupled receptors, making it a useful tool for studying these proteins. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-iodophenyllaurate. One direction is the development of more selective and potent derivatives of this compound, which could be useful in studying specific ion channels and G protein-coupled receptors. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, the potential therapeutic applications of this compound should be explored, particularly in the areas of pain management and neurological disorders.
Conclusion
In conclusion, this compound is a unique compound that has been extensively used in scientific research. This compound has been shown to inhibit the activity of ion channels and G protein-coupled receptors, resulting in various biochemical and physiological effects. While this compound has several advantages for lab experiments, its potential toxicity should be considered. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 4-iodophenyllaurate involves the reaction of lauric acid with iodine and phenyl magnesium bromide. The reaction results in the formation of this compound, which can be purified and isolated using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-Iodophenyllaurate has been extensively used in scientific research due to its unique properties. This compound has been shown to inhibit the activity of various ion channels, including the TRPM8 channel, which is involved in thermoregulation and pain sensation. Additionally, this compound has been shown to modulate the activity of G protein-coupled receptors, which are involved in various physiological processes such as neurotransmission and hormone signaling.

Properties

119764-79-3

Molecular Formula

C18H26IO2-

Molecular Weight

400.3 g/mol

IUPAC Name

(4-(125I)iodanylphenyl) dodecanoate

InChI

InChI=1S/C18H27IO2/c1-2-3-4-5-6-7-8-9-10-11-18(20)21-17-14-12-16(19)13-15-17/h12-15H,2-11H2,1H3/i19-2

InChI Key

CHFZBORWSNHVCM-UHFFFAOYSA-M

Isomeric SMILES

CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[125I]

SMILES

CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)I

Canonical SMILES

CCCCCCCCCCC(C1=CC=C(C=C1)I)C(=O)[O-]

synonyms

4-iodophenyllaurate
p-iodophenyllauric acid

Origin of Product

United States

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